molecular formula C12H16BrN3O B15016423 2-[(3-bromophenyl)amino]-N'-[(2Z)-butan-2-ylidene]acetohydrazide (non-preferred name)

2-[(3-bromophenyl)amino]-N'-[(2Z)-butan-2-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B15016423
M. Wt: 298.18 g/mol
InChI Key: NXBIHJUBWGEWOL-DHDCSXOGSA-N
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Description

2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide is a synthetic organic compound characterized by the presence of a bromophenyl group, an amino group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide typically involves the reaction of 3-bromoaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

Industrial production of 2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully controlled to ensure consistency and quality of the final product. The compound is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrazides.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(3-bromophenyl)benzamide: Shares the bromophenyl group but differs in the presence of a benzamide moiety.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromophenyl group and a sulfonamide moiety, differing in the functional groups attached to the aromatic ring.

Uniqueness

2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new therapeutic agents.

Properties

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(Z)-butan-2-ylideneamino]acetamide

InChI

InChI=1S/C12H16BrN3O/c1-3-9(2)15-16-12(17)8-14-11-6-4-5-10(13)7-11/h4-7,14H,3,8H2,1-2H3,(H,16,17)/b15-9-

InChI Key

NXBIHJUBWGEWOL-DHDCSXOGSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C

Canonical SMILES

CCC(=NNC(=O)CNC1=CC(=CC=C1)Br)C

Origin of Product

United States

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